

The Off-Target Profile of Bisindolylmaleimide I: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Bisindolylmaleimide I*

Cat. No.: *B1684111*

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An In-depth Examination of the Kinase Selectivity of a Widely Used PKC Inhibitor

Bisindolylmaleimide I, also known as GF109203X or Gö 6850, is a potent, cell-permeable, and ATP-competitive inhibitor of Protein Kinase C (PKC) isoforms.[1][2] Due to its high affinity for PKC, it has become an invaluable tool in signal transduction research to elucidate the roles of PKC in a myriad of cellular processes. However, as with many kinase inhibitors, understanding its off-target effects is crucial for the accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the known off-target effects of **Bisindolylmaleimide I** on various kinases, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Quantitative Kinase Inhibitory Profile of Bisindolylmaleimide I

Bisindolylmaleimide I is a highly selective inhibitor of conventional and novel PKC isoforms. However, at higher concentrations, it can interact with a range of other kinases. The following tables summarize the inhibitory activity of **Bisindolylmaleimide I** against its primary targets and a panel of off-target kinases.

Table 1: Inhibitory Activity against Primary PKC Isoform Targets

| Kinase Target | IC50 (nM) | Notes |
|----------------|-----------|---|
| PKC α | 8.4 - 20 | Potent inhibition.[2][3] |
| PKC β I | 17 - 18 | Potent inhibition.[2][3] |
| PKC β II | 16 | Potent inhibition.[2][3] |
| PKC γ | 20 | Potent inhibition.[2][3] |
| PKC δ | 210 | Weaker inhibition compared to α , β , γ isoforms. |
| PKC ϵ | 132 | Weaker inhibition compared to α , β , γ isoforms. |
| PKC ζ | 5800 | Very weak inhibition. |

Table 2: Off-Target Kinase Inhibitory Profile

| Off-Target Kinase | IC50 or % Activity Remaining @ 10µM | Notes |
|---|-------------------------------------|-------------------------------------|
| Glycogen Synthase Kinase-3 (GSK-3) | IC50: 170 - 360 nM | Significant off-target.[4][5] |
| p90 Ribosomal S6 Kinase 1 (RSK1) | 0% Activity Remaining | Potent off-target.[6][7] |
| Cyclin-Dependent Kinase 2 (CDK2) | 2% Activity Remaining | Identified as a novel target.[7][8] |
| Ste20-related kinase | Target identified | Identified as a novel target.[8] |
| Myosin Light Chain Kinase (MLCK) | IC50: 600 nM | Moderate off-target. |
| Protein Kinase G (PKG) | IC50: 4600 nM | Weak off-target. |
| Protein Kinase A (PKA) | 23% Activity Remaining | Weak off-target.[7] |
| Rho-associated coiled-coil containing protein kinase 2 (ROCK2) | 43% Activity Remaining | Moderate off-target.[7] |
| AMP-activated protein kinase (AMPK) | 4% Activity Remaining | Potent off-target.[7] |
| Checkpoint Kinase 1 (CHK1) | 6% Activity Remaining | Potent off-target.[7] |
| Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAP-K2) | 20% Activity Remaining | Potent off-target.[7] |
| Protein Kinase B (PKB/Akt) | 23% Activity Remaining | Potent off-target.[7] |
| Ribosomal S6 Kinase 1 (S6K1) | 3% Activity Remaining | Potent off-target.[7] |
| Serum/glucocorticoid-regulated kinase 1 (SGK1) | 1% Activity Remaining | Potent off-target.[7] |
| Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) | 0% Activity Remaining | Potent off-target.[7] |

| | | |
|--|------------------------|--|
| Mitogen-activated protein kinase kinase 1 (MKK1) | 47% Activity Remaining | Moderate off-target. [7] |
| c-Jun N-terminal kinase 1 (JNK1) | 58% Activity Remaining | Moderate off-target. [7] |
| Extracellular signal-regulated kinase 2 (ERK2) | 75% Activity Remaining | Weak off-target. [7] |
| p38 α MAPK | 73% Activity Remaining | Weak off-target. [7] |

Experimental Protocols

Accurate assessment of on- and off-target effects of **Bisindolylmaleimide I** relies on robust experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay (Radiometric)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase of interest.

Materials:

- Purified recombinant kinase
- Specific substrate peptide (e.g., histone H1 for PKC)
- **Bisindolylmaleimide I** stock solution (in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- P81 phosphocellulose paper
- Phosphoric acid (for washing)
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Bisindolylmaleimide I** in kinase reaction buffer.
- In a microcentrifuge tube, combine the kinase, substrate peptide, and the diluted inhibitor or vehicle (DMSO).
- Initiate the reaction by adding [γ - 32 P]ATP.
- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.

Cellular Assay for PKC Activity (Western Blot)

This method assesses the phosphorylation status of a known downstream substrate of PKC within a cellular context.

Materials:

- Cell line of interest
- **Bisindolylmaleimide I**
- PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibody specific for the phosphorylated form of the PKC substrate
- Primary antibody for the total form of the PKC substrate (as a loading control)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Western blotting equipment

Procedure:

- Plate cells and allow them to adhere.
- Pre-treat the cells with various concentrations of **Bisindolylmaleimide I** or vehicle for a specified time.
- Stimulate the cells with a PKC activator (e.g., PMA) for a short period to induce PKC activity.
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the cell lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
- Quantify the band intensities to determine the relative level of substrate phosphorylation.

Kinome Scanning (General Principle)

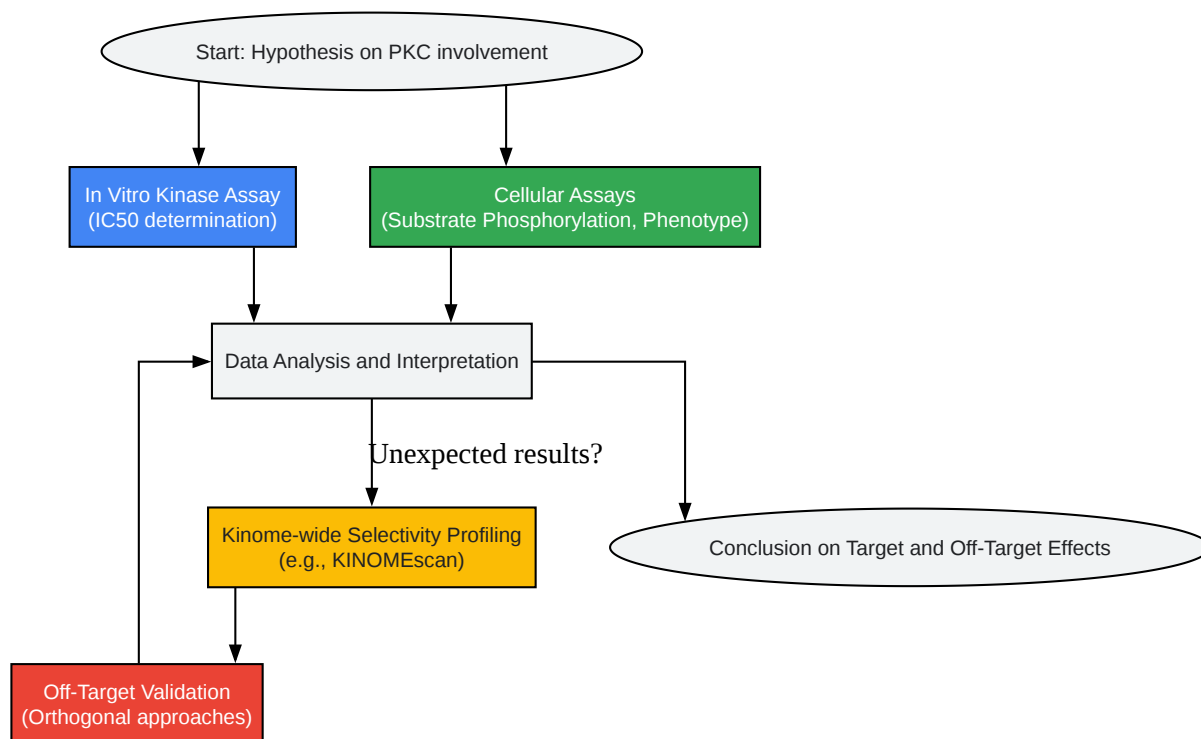
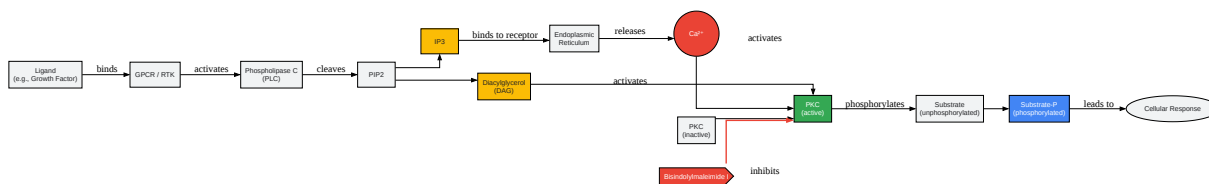
Kinome scanning services (e.g., KINOMEScan™) are typically performed by specialized vendors. The general principle involves a competitive binding assay.

Principle:

- A large panel of kinases are individually expressed, often as fusion proteins.
- Each kinase is tested for its ability to bind to an immobilized, active-site directed ligand.
- The test compound (**Bisindolylmaleimide I**) is added to the reaction.
- If the test compound binds to the kinase, it will compete with the immobilized ligand, reducing the amount of kinase captured on the solid support.
- The amount of kinase bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase or other sensitive detection methods.
- The results are reported as the percentage of kinase activity remaining in the presence of the test compound compared to a vehicle control, or as a dissociation constant (K_d).

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the context of **Bisindolylmaleimide I**'s action and the methods to study it, the following diagrams are provided.



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